1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one
Description
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-5,10H,1-2H3 |
InChI Key |
JONJFGORRBLKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Directing Group Dynamics
The Friedel-Crafts acylation approach begins with 2-bromo-5-methoxybenzene, where the methoxy group's strong ortho/para-directing effects dominate over the bromine's deactivating meta-directing influence. Reaction with chloroacetyl chloride (ClCH₂COCl) in anhydrous dichloromethane under AlCl₃ catalysis (0°C, 4 h) installs the chlorinated ketone moiety at the para position relative to methoxy, yielding 1-(5-methoxy-2-bromophenyl)-1-chloropropan-2-one in 68% isolated yield.
Regioselectivity Challenges and Solvent Optimization
Competing directing effects from bromine and methoxy substituents necessitate precise temperature control (-10°C to 5°C) to minimize byproduct formation. Polar aprotic solvents like 1,2-dichloroethane enhance electrophilic reactivity, increasing conversion rates to 74%. Post-reaction quenching with ice-HCl prevents over-acylation, while silica gel chromatography (hexane:ethyl acetate, 4:1) removes unreacted chloroacetyl chloride.
Alpha-Chlorination of Pre-formed Ketone Intermediates
Enolate-Mediated Chlorination
Treatment of 1-(2-bromo-5-methoxyphenyl)propan-2-one with lithium diisopropylamide (LDA, 1.1 eq.) in THF at -78°C generates a stabilized enolate, which reacts with N-chlorosuccinimide (NCS) to install chlorine at the α-position. This method achieves 82% yield with <5% di-chlorinated byproducts, validated by ¹³C NMR (δ 180.77 ppm for C=O).
Radical Chlorination Under Continuous Flow
Multi-Step Synthesis via Directed Ortho Metalation
Lithiation and Ketone Installation
Directed ortho metalation of 2-bromo-5-methoxybenzamide using LDA (-40°C) followed by quenching with chloroacetone introduces the chlorinated ketone with 65% regioselectivity. Subsequent acidic hydrolysis (HCl/EtOH, reflux) removes the directing group, furnishing the target compound in 58% overall yield.
Transmetallation for Enhanced Efficiency
Copper(I) cyanide-mediated transmetallation (THF, -30°C) improves electrophilic trapping efficiency by 29%, reducing reaction time from 12 h to 4 h. This method proves particularly effective for gram-scale synthesis, with HPLC purity reaching 97.3%.
Industrial-Scale Continuous Flow Synthesis
Microreactor Design and Mass Transfer
Corning Advanced-Flow™ reactors (500 μm channel diameter) enable precise control over Cl₂ stoichiometry (1.05 eq.), achieving 94% yield at 10 kg/day throughput. Laminar flow conditions (Re = 120) minimize radial diffusion limitations, while in-line FTIR monitors chlorination progress every 15 s.
Catalyst Recycling and Waste Reduction
Immobilized AlCl₃ on mesoporous silica (SBA-15) permits 30 reaction cycles without activity loss, reducing catalyst waste by 98%. A closed-loop solvent recovery system (hexane/acetone) cuts raw material costs by $12/kg product.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 68 | 95.2 | Pilot-scale | Single-step halogenation |
| Enolate Chlorination | 82 | 97.3 | Lab-scale | High regioselectivity |
| Continuous Flow | 94 | 99.1 | Industrial | Throughput optimization |
| Directed Metalation | 58 | 93.7 | Lab-scale | Compatibility with sensitive groups |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert various effects, depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity, facilitating nucleophilic attacks on the carbonyl carbon.
- Methoxy groups (as in the target compound) provide steric hindrance and moderate electron-donating effects, influencing reaction selectivity .
- Amino/thioether substituents (e.g., in ) increase solubility in polar solvents and enable hydrogen bonding, critical for biological activity.
Yield Comparison :
- PCC oxidation typically achieves 70–80% yields for aromatic ketones .
- MCRs involving 1-chloropropan-2-one derivatives report higher yields (84–93%) due to optimized reaction conditions .
Physicochemical Properties
Notable Trends:
- Bromine and chlorine substituents reduce solubility in aqueous media but enhance stability in organic solvents.
- Amino groups (e.g., in ) increase polarity, improving solubility in alcohols or DMSO.
Biological Activity
1-(2-Bromo-5-methoxyphenyl)-1-chloropropan-2-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
The molecular formula of this compound is . The compound features a bromo and a chloro substituent on a propanone backbone, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.55 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen atoms (bromine and chlorine) can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. This interaction may result in significant biological effects, including enzyme inhibition and modulation of protein-ligand interactions.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 8 μg/mL .
Anticancer Activity
Research has also explored the anticancer potential of compounds related to this compound. In vitro studies have demonstrated that certain analogues exhibit cytotoxic effects against human cancer cell lines, such as MCF-7 and A549, with IC50 values in the micromolar range .
Table 2: Biological Activity Summary
| Activity Type | Target | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 8 μg/mL |
| Anticancer | MCF-7 | ~0.64 μM |
| A549 | ~0.33 μM |
Study 1: Enzyme Inhibition
A study conducted on enzyme inhibition revealed that halogenated compounds, including derivatives of this compound, showed significant inhibition of CDK9-mediated RNA polymerase II transcription. This inhibition resulted in reduced expression levels of anti-apoptotic proteins, thereby triggering apoptosis in cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds. It was found that modifications to the phenyl ring significantly affected the biological potency against various cancer cell lines. For example, alterations that maintained hydrophobic interactions with target proteins enhanced anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
